Secalonic acid F

Description

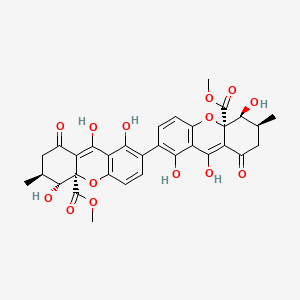

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3S,4S,4aR)-7-[(5R,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZJAYYORNVZNI-XIBZLVKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@@H]1O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60687-07-2 | |

| Record name | Secalonic acid F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SECALONIC ACID F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48937PRF7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation of Secalonic Acid F

Fungal Bioproduction Sources

Several fungal genera, most notably Aspergillus and Penicillium, are known producers of secalonic acids, including Secalonic acid F. These fungi can be found in a wide range of environments, from terrestrial to marine ecosystems.

Aspergillus Species as Producers

Aspergillus aculeatus, a member of the black aspergilli (Aspergillus section Nigri), has been identified as an efficient producer of various bioactive compounds, including this compound. rochester.edumastelf.com Strains of this species have been isolated from various sources, including as endophytes from plants. rochester.edu Another known producer from this genus is Aspergillus japonicus. The production of Secalonic acids D and F by Aspergillus aculeatus has been documented in scientific literature, highlighting this species as a significant natural source of these mycotoxins. mastelf.commdpi.com

Penicillium Species as Producers

The genus Penicillium is a well-known source of a diverse array of secondary metabolites, including various secalonic acids. Penicillium chrysogenum, famous for its production of penicillin, is also capable of producing this compound. biorxiv.org Specifically, strains of P. chrysogenum sensu stricto are known to produce secalonic acids D and F. biorxiv.org An Arctic-derived strain of P. chrysogenum, designated INA 01369, has been shown to produce both Secalonic acid D and F. google.com

Furthermore, a deep-sea strain of Penicillium, identified as Penicillium sp. F11, has been isolated from marine sediments and demonstrated the ability to produce this compound with cytotoxic activity. mastelf.comgoogle.com This discovery underscores the potential of exploring extreme environments for novel fungal strains with the capacity for producing bioactive compounds.

Endophytic Fungi as Novel Sources of this compound and Derivatives

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, represent a promising and relatively untapped resource for novel bioactive compounds. rochester.edu These fungi are thought to produce secondary metabolites as part of their symbiotic relationship with the host plant, potentially contributing to the plant's defense against pathogens and herbivores. rochester.edu

Several endophytic fungi have been identified as producers of this compound and its derivatives. For instance, an endophytic strain of Aspergillus aculeatus isolated from the medicinal and aromatic plant Rosa damascena (damask rose) was found to produce a new derivative of this compound. rochester.edu Another example is the endophytic fungus Periconia verrucosa, which has been shown to produce a derivative known as Secalonic acid F1. miamioh.edunih.gov The discovery of this compound production in these endophytic fungi highlights their potential as alternative and novel sources for this compound. rochester.edumastelf.com

Fungal Sources of this compound

| Fungus Species | Type | Source/Habitat | Reference |

|---|---|---|---|

| Aspergillus aculeatus | Standard | Not Specified | rochester.edumastelf.commdpi.com |

| Aspergillus japonicus | Standard | Not Specified | |

| Penicillium chrysogenum | Standard | Arctic Soil | google.com |

| Penicillium sp. F11 | Standard | Deep-sea Marine Sediment | mastelf.comgoogle.com |

| Aspergillus aculeatus MBT 102 | Endophytic | Leaves of Rosa damascena | rochester.edu |

| Periconia verrucosa RDE85 | Endophytic | Not Specified | miamioh.edunih.gov |

Environmental and Ecological Context of this compound Production

The production of secondary metabolites like this compound by fungi is not constitutive but is significantly influenced by various environmental and ecological factors. These compounds are often produced in response to specific triggers or stressors in the fungus's habitat, playing a crucial role in its survival and competitive interactions.

Ecologically, secalonic acids are believed to function as chemical defense agents, helping the producing fungus to compete with other microorganisms, including other fungi and bacteria. google.com The production of these antimicrobial compounds can inhibit the growth of competitors, allowing the producing fungus to secure resources in its ecological niche. google.com This is supported by the observed antimicrobial activity of this compound against various pathogenic bacteria and fungi. google.com

Environmental conditions play a pivotal role in regulating the biosynthesis of this compound. Temperature is a critical factor; for example, the Arctic-derived Penicillium chrysogenum INA 01369 showed optimal production of secalonic acids at 20°C. google.com Production was observed to decrease at higher temperatures (e.g., 25°C). google.com Other factors such as pH, water availability, and nutrient sources (carbon and nitrogen) also generally affect fungal growth and secondary metabolism. acs.org Fungi often have optimal pH ranges for growth and metabolite production, and nutrient limitation can be a trigger for the biosynthesis of secondary metabolites. acs.org While specific data on the optimal pH and nutrient conditions for this compound production are not extensively detailed, it is understood that these parameters are crucial for maximizing yields in a fermentation setting.

Methodologies for Isolation and Purification from Biological Matrices

The isolation and purification of this compound from fungal cultures is a multi-step process that involves extraction from the biological matrix followed by chromatographic separation to obtain the pure compound.

The initial step typically involves the extraction of the fungal biomass or the fermentation broth with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its effectiveness in extracting moderately polar compounds like secalonic acids. nih.gov The fungal culture (including both mycelium and broth) is often homogenized and repeatedly extracted with the solvent to ensure a high yield of the crude extract. nih.gov The resulting organic phases are then combined and the solvent is removed under reduced pressure to yield a concentrated crude extract. nih.gov

This crude extract, which contains a mixture of various metabolites, is then subjected to chromatographic techniques for purification. A common approach is to first use column chromatography with a silica (B1680970) gel stationary phase. nih.gov The extract is loaded onto the column, and a gradient of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) is passed through the column to separate the compounds based on their affinity for the stationary phase. nih.gov Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing this compound.

For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is often employed. nih.gov Preparative HPLC with a suitable column (e.g., a silica-based column) and a specific mobile phase (e.g., a mixture of acetonitrile (B52724) and water) can effectively separate this compound from any remaining impurities. nih.govacs.org The purity of the final compound is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. rochester.edu

Biosynthesis of Secalonic Acid F: Pathways and Genetic Basis

Polyketide Biosynthetic Route to Tetrahydroxanthone Monomers

The biosynthesis of secalonic acids, including secalonic acid F, originates from the polyketide pathway. rsc.orgmdpi.commdpi.com This pathway is initiated by the condensation of acetyl-CoA with multiple molecules of malonyl-CoA, a process catalyzed by a large, multi-domain enzyme known as polyketide synthase (PKS). mdpi.comwikipedia.org In fungi, these are typically Type I PKSs, which are large, modular proteins. wikipedia.org The nascent polyketide chain undergoes a series of cyclization and modification reactions to form the core tetrahydroxanthone scaffold, which is the monomeric unit of secalonic acids. researchgate.net

The formation of the xanthone (B1684191) core in fungi is distinct from the pathway in plants. Fungal xanthone biosynthesis often proceeds through an anthraquinone (B42736) intermediate like emodin (B1671224). rsc.org This involves key steps such as oxidative ring-scission and decarboxylative cyclization. rsc.org The initial polyketide chain, formed from eight acetate (B1210297) units, cyclizes to produce intermediates that are then processed to yield the characteristic tricyclic core of xanthones. rsc.orgresearchgate.net

Role of Key Intermediates in this compound Assembly (e.g., Emodin, Endocrocin)

Several key intermediates play a crucial role in the assembly of secalonic acids. The isolation of compounds like emodin and endocrocin (B1203551) alongside secalonic acids in fungal cultures provided early evidence for their involvement in a common biosynthetic pathway. jst.go.jpnih.gov

Emodin has been confirmed as a direct intermediate in the biosynthesis of secalonic acids through isotopic labeling studies. rsc.orgnih.gov It is formed from the polyketide pathway and serves as a precursor to the xanthone structure. rsc.orgresearchgate.net The conversion of emodin to the xanthone core is a critical branching point in the pathway. rsc.org

Endocrocin is another anthraquinone that is frequently co-produced with secalonic acids. jst.go.jpnih.gov Its presence suggests a branching pathway where the polyketide chain can be processed differently. nih.gov The biosynthetic pathway for endocrocin also starts from a polyketide chain of eight acetate units. researchgate.net It is believed that endocrocin and the precursors to secalonic acids arise from a common intermediate, with endocrocin likely being a shunt product in the main pathway leading to xanthone formation. uniprot.org The isolation of these related anthraquinones from various fungi, such as Aspergillus aculeatus and Pyrenochaeta terrestris, supports the existence of a complex and branched biosynthetic network. nih.gov

Identification and Characterization of Secalonic Acid Gene Clusters

The genes responsible for secalonic acid biosynthesis are organized into biosynthetic gene clusters (BGCs). researchgate.netwikipedia.org The identification and characterization of these clusters have provided significant insights into the enzymatic machinery involved in producing these complex molecules. A well-characterized cluster is the one from Claviceps purpurea. researchgate.netsecondarymetabolites.org

Polyketide Synthase and Related Enzymes

At the heart of the secalonic acid gene cluster is the polyketide synthase (PKS) gene. researchgate.netresearchgate.netmdpi.com This enzyme is responsible for synthesizing the initial polyketide backbone from acetate and malonate units. wikipedia.org In the C. purpurea ergochrome gene cluster, the PKS (CPUR_05437) synthesizes an atrochrysone (B1255113) thioester. uniprot.org Following the synthesis of the polyketide chain, other enzymes within the cluster, such as thioesterases, are required to release the product from the PKS. uniprot.org

Reductases and Their Stereochemical Contributions (e.g., Tetrahydroxynaphthalene Reductase)

Reductases play a critical role in determining the stereochemistry of the final secalonic acid molecule. nih.govnih.gov A key enzyme is tetrahydroxynaphthalene reductase , which is involved in the reduction of carbonyl groups in the polycyclic intermediates. researchgate.netmdpi.com For instance, in the biosynthesis of fungal melanin, a related pathway, tetrahydroxynaphthalene reductase catalyzes the conversion of scytalone (B1230633) to 1,3,6,8-tetrahydroxynaphthalene. wikipedia.org In secalonic acid biosynthesis, short-chain dehydrogenase/reductase (SDR) enzymes catalyze the ketoreduction at specific positions, such as C-5, of the xanthone precursor. nih.gov The stereoselectivity of these reductases is crucial for producing the different stereoisomers of the monomeric units. nih.gov The Aspergillus aculeatus secalonic acid pathway, for example, utilizes two SDRs with different stereoselectivities to generate diverse blennolide (hemisecalonic acid) precursors. nih.gov The trans orientation of the substituents at C-6 and C-10a in secalonic acids is a conserved feature resulting from the biosynthetic route. nih.gov

Efflux Pump Genes (e.g., AFLT) Associated with Metabolite Transport

Biosynthetic gene clusters for secondary metabolites often include genes for transporters, which are thought to be involved in exporting the final product or toxic intermediates out of the cell. nih.govoaepublish.com In the context of secalonic acid biosynthesis, genes homologous to AFLT , an aflatoxin efflux pump, have been identified within the predicted gene clusters in fungi like Penicillium chrysogenum. researchgate.netmdpi.com These efflux pumps belong to the ATP-binding cassette (ABC) transporter superfamily and are crucial for self-resistance in the producing organism by preventing the intracellular accumulation of the mycotoxin. oaepublish.comdntb.gov.uadntb.gov.ua

Enzymatic Selectivity and Diversification of Secalonic Acid Analogues

The structural diversity of secalonic acid analogues is a direct result of the enzymatic selectivity and the combination of different monomeric units. researchgate.netnih.gov The dimerization process, which links two tetrahydroxanthone monomers, can result in either homodimers (like secalonic acids A, B, D, and E) or heterodimers (like secalonic acids C, F, and G). nih.gov This dimerization is thought to be an enzyme-catalyzed process, although the exact mechanisms are still under investigation. rsc.org

The stereochemical diversity of the monomeric units is generated by the action of specific enzymes, particularly reductases, within the biosynthetic pathway. nih.gov For example, different fungal species produce different stereoisomers of blennolides (hemisecalonic acids) due to the presence of reductases with distinct stereospecificities. researchgate.netnih.gov Furthermore, the selectivity of other enzymes in the pathway, such as those involved in oxidative modifications, contributes to the generation of a wide array of secalonic acid analogues. rsc.org This enzymatic toolkit allows for the creation of a diverse family of related compounds from a common set of precursors. mdpi.com

Investigation of Biosynthetic Pathways in Heterologous Expression Systems

The elucidation of complex fungal secondary metabolite biosynthetic pathways, such as that of this compound, has been significantly advanced by modern genetic techniques. rsc.org Heterologous expression, a powerful strategy in synthetic biology and natural product research, has become an indispensable tool for characterizing biosynthetic gene clusters (BGCs) that are silent or expressed at low levels under standard laboratory conditions. mdpi.comfrontiersin.org This approach involves transferring a complete BGC or individual genes from the native producing organism into a well-characterized host strain, often a model filamentous fungus like Aspergillus oryzae or Aspergillus nidulans. mdpi.comfrontiersin.orgrsc.org These hosts have established genetic tools and are often cleaner metabolic backgrounds, facilitating the identification of novel products and the functional characterization of biosynthetic enzymes. mdpi.comrsc.org

The biosynthetic pathway of the secalonic acids, a family of dimeric xanthones, has been a subject of investigation for decades. nih.gov Early studies identified compounds like emodin and endocrocin as likely precursors. nih.govnih.gov However, a definitive understanding of the genetic and enzymatic machinery required for the synthesis of specific isomers like this compound remained elusive until the application of genome mining and heterologous expression techniques. mdpi.comnih.gov

A landmark study in this area involved the heterologous expression of the secalonic acid BGC from Aspergillus aculeatus, a known producer of secalonic acids B, D, and F. nih.govresearchgate.net Researchers successfully transferred the relevant biosynthetic genes from A. aculeatus into the model host Aspergillus oryzae. researchgate.net This reconstitution of the pathway in a heterologous host enabled the production of secalonic acids and the functional analysis of the key enzymes involved in their formation. researchgate.net

The research revealed a branching pathway where stereochemically distinct monomeric xanthone units are synthesized and subsequently dimerized. The formation of this compound involves the heterodimerization of two different monomeric precursors, blennolide A and blennolide B. nih.gov The biosynthesis of these crucial monomers is controlled by short-chain dehydrogenases/reductases (SDRs) with distinct stereoselectivity. nih.gov The A. aculeatus secalonic acid pathway utilizes two such SDRs:

AacuD : This enzyme is responsible for the formation of blennolide A. nih.gov

AacuF : This SDR catalyzes a C-5R reduction, leading to the production of blennolide B, which possesses a (5R,6S,10aR) configuration. nih.gov

Once the blennolide monomers are formed, a key cytochrome P450 enzyme, AacuE , catalyzes the oxidative dimerization. nih.gov AacuE is capable of accepting both blennolide A and blennolide B as substrates to perform both homodimerization and heterodimerization reactions. nih.gov The synthesis of this compound is specifically achieved through the heterodimerization of blennolide A and blennolide B, catalyzed by AacuE. nih.gov This enzyme can also catalyze the homodimerization of blennolide B to form secalonic acid D, a major product in the native A. aculeatus pathway. nih.gov

The successful heterologous expression and functional characterization of the A. aculeatus gene cluster provided definitive experimental evidence for the roles of these specific enzymes in producing the diverse members of the secalonic acid family.

Table 1: Key Components in the Heterologous Expression of the this compound Biosynthetic Pathway

| Component | Description | Source/Reference |

| Native Producer | Aspergillus aculeatus | nih.govresearchgate.net |

| Heterologous Host | Aspergillus oryzae | researchgate.net |

| Gene Cluster | Secalonic acid biosynthetic gene cluster from A. aculeatus | researchgate.net |

| Key Enzymes | AacuD (SDR): Catalyzes formation of blennolide A. AacuF (SDR): Catalyzes formation of blennolide B. AacuE (P450): Catalyzes oxidative dimerization of monomers. | nih.gov |

| Precursors | Blennolide A, Blennolide B | nih.gov |

| Final Product | This compound (via heterodimerization of blennolide A and B) | nih.gov |

| Other Products | Secalonic acid D (via homodimerization of blennolide B) | nih.gov |

Preclinical Pharmacological and Biological Activities of Secalonic Acid F

Antineoplastic and Cytotoxic Effects in Cellular and Animal Models

Secalonic acid F has been shown to possess significant antineoplastic and cytotoxic effects across a variety of cancer models. mdpi.comresearchgate.netresearchgate.net These effects are mediated through several mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with cell cycle progression.

Inhibition of Cancer Cell Proliferation and Colony Formation

This compound has been found to inhibit the proliferation and colony formation of several types of cancer cells. acs.orgnih.gov

In models of hepatocellular carcinoma , SAF has been shown to reduce the proliferation and colony formation of HepG2 and Hep3B cell lines in a dose-dependent manner. nih.gov One study found that SAF was more effective at inhibiting the growth of hepatocellular carcinoma cells than the commonly used chemotherapy drug 5-fluorouracil. nih.gov

With respect to leukemia and multiple myeloma , SAF has exhibited cytotoxic activity against various cell lines. mdpi.com Generally, multiple myeloma cells have shown greater sensitivity to SAF than leukemia cells. mdpi.comresearchgate.net Among the multiple myeloma cell lines tested, NCI-H929 cells were the most sensitive. mdpi.comresearchgate.net

In the context of triple-negative breast cancer (TNBC) , a derivative of secalonic acid has demonstrated strong cytotoxic activity against MDA-MB-231 cells. acs.orgnih.gov This compound significantly reduced colony formation in a concentration-dependent manner. acs.org

| Cancer Type | Cell Line(s) | Observed Effects | Source(s) |

|---|---|---|---|

| Hepatocellular Carcinoma | HepG2, Hep3B | Reduced proliferation and colony formation. More effective than 5-fluorouracil. | nih.govnih.gov |

| Leukemia | CCRF-CEM, HL-60, MOLT-4, NB-4 | Inhibited cell viability. | mdpi.com |

| Multiple Myeloma | NCI-H929, AMO-1, JJN-3, KMS-11, KMS-12BM, L-363, MOLP-8, OPM-2, RPMI-8226 | Inhibited cell viability; NCI-H929 was the most sensitive. | mdpi.comresearchgate.net |

| Triple Negative Breast Cancer | MDA-MB-231 | Strong cytotoxic activity and reduced colony formation. | acs.orgnih.gov |

Induction of Programmed Cell Death (Apoptosis) in Malignant Cells

A key mechanism of SAF's anticancer activity is the induction of apoptosis, or programmed cell death, in malignant cells. acs.orgresearchgate.netnih.gov

In hepatocellular carcinoma cells (HepG2 and Hep3B), SAF has been shown to promote apoptosis. nih.gov This is achieved by activating caspase-3 and caspase-9 through a mitochondrial-mediated pathway. nih.govmdpi.com

For leukemia cells, specifically the HL-60 cell line, SAF induces apoptosis through caspase-3-dependent cleavage of RhoGDI 2. researchgate.net

In triple-negative breast cancer cells (MDA-MB-231), a secalonic acid derivative induces apoptosis, as evidenced by morphological changes and the increased expression of cleaved caspase and PARP. acs.orgnih.govnih.gov This process appears to be mediated by mitochondrial damage and the generation of reactive oxygen species. acs.org

Studies on multiple myeloma cells have also shown that SAF-associated cytotoxicity is a result of both apoptosis and necrosis. mdpi.com

Cell Cycle Arrest in Specific Phases

This compound has been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. mdpi.comnih.gov

In hepatocellular carcinoma cells (HepG2 and Hep3B), SAF treatment resulted in cell cycle inhibition in a dose-dependent manner. nih.gov Specifically, SAF was found to arrest the cell cycle at the G1 phase. nih.gov

For multiple myeloma cells, specifically the NCI-H929 line, SAF induced cell cycle arrest in the S and G2/M phases. mdpi.comresearchgate.net

In triple-negative breast cancer cells (MDA-MB-231), a derivative of secalonic acid caused G1 phase arrest in a dose-dependent manner. acs.org

| Cancer Type | Cell Line(s) | Cell Cycle Phase of Arrest | Source(s) |

|---|---|---|---|

| Hepatocellular Carcinoma | HepG2, Hep3B | G1 Phase | nih.govnih.gov |

| Multiple Myeloma | NCI-H929 | S and G2/M Phases | mdpi.comresearchgate.net |

| Triple Negative Breast Cancer | MDA-MB-231 | G1 Phase | acs.org |

Modulation of Cancer Cell Migration and Invasion

This compound and its derivatives have been shown to modulate the migration and invasion of cancer cells, which are key processes in metastasis. acs.orgnih.gov

In hepatocellular carcinoma cell lines (HepG2 and Hep3B), SAF treatment significantly suppressed migration and invasion. nih.gov This effect is thought to be mediated by the downregulation of a target protein called MARCH1. researchgate.net

For triple-negative breast cancer cells (MDA-MB-231), a secalonic acid derivative was found to restrict cell migration. acs.orgnih.gov An in vitro wound healing assay demonstrated that this compound significantly suppressed the invasion of MDA-MB-231 cells into the denuded zone in a dose-dependent manner. nih.gov

Selective Cytotoxicity Profiles Towards Malignant vs. Normal Cells

An important aspect of a potential anticancer agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. mdpi.comnih.gov

A derivative of this compound was found to be nontoxic to normal human breast epithelial FR-2 cells, with an IC50 value (a measure of potency) that was 4 to 7 times higher than in triple-negative breast cancer cells. acs.org

In studies involving leukemia and multiple myeloma cell lines, SAF did not show any toxicity towards human peripheral mononuclear cells (HPMNCs) at the concentrations that were effective against the cancer cells. mdpi.com The IC50 value for HPMNCs was greater than 100 µM, and even at this high concentration, cell viability did not drop below 50%. mdpi.com

Furthermore, research on hepatocellular carcinoma showed that the cytotoxicity of SAF to peripheral blood mononuclear cells was similar to that of the chemotherapy drug 5-fluorouracil, suggesting a comparable level of toxicity to these normal cells. nih.gov

Antimicrobial and Antifungal Properties of this compound

In addition to its anticancer activities, this compound has demonstrated antimicrobial and antifungal properties. mdpi.comoup.com

This compound has shown strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) value of 2 μg/mL. mdpi.com It has also been found to be active against the phytopathogenic bacteria Pectobacterium carotovorum. mdpi.com

In terms of antifungal activity, this compound was effective against Aspergillus fumigatus and Aspergillus niger, with MIC values of 16 μg/mL and 4 μg/mL, respectively. mdpi.com It also showed activity against Candida albicans and the phytopathogenic fungus Fusarium solani. mdpi.com

A derivative, secalonic acid F1, demonstrated antimicrobial activity against Staphylococcus aureus, inhibiting biofilm formation and disrupting the cell membrane integrity of the pathogen. oup.comresearchgate.net

| Organism | Type | Activity | MIC (μg/mL) | Source(s) |

|---|---|---|---|---|

| Staphylococcus aureus (MRSA) | Bacteria | Antibacterial | 2 | mdpi.com |

| Pectobacterium carotovorum | Bacteria | Antibacterial | 4 | mdpi.com |

| Aspergillus fumigatus | Fungus | Antifungal | 16 | mdpi.com |

| Aspergillus niger | Fungus | Antifungal | 4 | mdpi.com |

| Candida albicans | Fungus | Antifungal | - | mdpi.com |

| Fusarium solani | Fungus | Antifungal | - | mdpi.com |

| Staphylococcus aureus | Bacteria | Antimicrobial (Biofilm Inhibition) | 12.5 | oup.com |

Efficacy Against Bacterial Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus, Gram-negative bacteria)

This compound has shown notable antibacterial properties, particularly against Gram-positive bacteria. It has displayed strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with a reported minimum inhibitory concentration (MIC) value of 2 μg/mL. mdpi.com In another study, the MIC of this compound against S. aureus was reported to be 6.25 μg/mL. researchgate.net

While its activity against Gram-negative bacteria is also documented, it appears to be less potent than its effects on Gram-positive strains. researchgate.net For instance, secalonic acid D, a related compound, exhibited a direct antibacterial effect against Gram-negative bacteria like E. coli and P. aeruginosa with MICs ranging from 4–16 μg/mL. mdpi.com this compound has also been evaluated against a range of microorganisms including the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. researchgate.net

Antifungal Spectrum Against Diverse Fungal Species (e.g., Candida albicans, Aspergillus species, Fusarium solani)

This compound has demonstrated a broad spectrum of antifungal activity. It has been found to be active against Aspergillus fumigatus and Aspergillus niger, with MIC values of 16 μg/mL and 4 μg/mL, respectively. mdpi.com Additionally, it has shown efficacy against the common human fungal pathogen Candida albicans and the phytopathogenic fungus Fusarium solani. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

| Fungal Species | MIC (μg/mL) | Reference |

|---|---|---|

| Aspergillus fumigatus VKM F-37 | 16 | mdpi.com |

| Aspergillus niger ATCC 16404 | 4 | mdpi.com |

| Candida albicans ATCC 14053 | Active | mdpi.com |

| Fusarium solani VKPM F 890 | Active | mdpi.com |

Inhibition of Biofilm Formation in Pathogenic Microorganisms

Research has indicated that secalonic acids can interfere with the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents. researchgate.net Specifically, secalonic acid D, an epimer of this compound, was able to inhibit biofilm formation in S. aureus by over 90% at a concentration of 6.25 μg/mL without affecting cell growth. mdpi.com It also showed the ability to eradicate pre-formed biofilms. mdpi.com

Synergistic Effects with Established Antimicrobial Agents

Studies have explored the potential of secalonic acids to work in concert with existing antimicrobial drugs, a strategy that could enhance therapeutic efficacy and combat drug resistance. Secalonic acid D has demonstrated synergistic antibacterial and antibiofilm effects against S. aureus when combined with ampicillin, vancomycin, and chloramphenicol. mdpi.com Furthermore, other secalonic acid derivatives have been found to act synergistically with streptomycin. acs.org In pancreatic cancer cell lines, this compound has been shown to have additive to synergistic cytotoxic effects when combined with conventional anticancer drugs like cisplatin (B142131) and doxorubicin. mdpi.com

Allelopathic and Phytotoxic Effects of this compound on Higher Plants

Beyond its antimicrobial properties, this compound exhibits significant allelopathic and phytotoxic effects on higher plants, influencing their growth and physiological processes.

Impact on Plant Seedling Growth and Development

This compound, a major allelochemical produced by the fungus Aspergillus japonicus, has been shown to markedly inhibit the seedling growth of various plants, including sorghum (Sorghum vulgare), hairy beggarticks (Bidens pilosa), and barnyardgrass (Echinochloa crus-galli). researchgate.net The inhibitory effects are concentration-dependent. For instance, at concentrations of 0.3 mmol.L-1 and 0.6 mmol.L-1, SAF inhibited the seedling growth of corn (Zea mays L.). nih.gov Specifically, a 0.3 mmol.L-1 concentration of SAF led to a 27.7% reduction in root length, a 39.1% decrease in root dry weight, and a 35.8% inhibition of shoot length in corn seedlings. nih.gov

Interestingly, at a very low concentration of 0.0375 mmol.L-1, SAF was found to significantly stimulate the seedling growth of corn, increasing root length, root number, and root oxidation activities. nih.gov This suggests a hormetic effect, where the substance has opposite effects at different concentrations.

Effects on Photosynthesis and Chlorophyll (B73375) Pigment Content

A key mechanism of this compound's phytotoxicity is its detrimental impact on photosynthesis. unl.edu Treatment with SAF has been shown to lower the content of both chlorophyll a and chlorophyll b, which are essential pigments for capturing light energy. researchgate.net This reduction in chlorophyll content directly contributes to a decrease in the photosynthetic rates of treated plants. researchgate.netresearchgate.net

Table 2: Effects of this compound on Corn (Zea mays L.) Seedling Growth at Different Concentrations

| Concentration (mmol.L-1) | Effect on Root Length | Effect on Root Dry Weight | Effect on Shoot Length | Reference |

|---|---|---|---|---|

| 0.0375 | +31.7% | - | - | nih.gov |

| 0.3 | -27.7% | -39.1% | -35.8% | nih.gov |

Modulation of Plant Respiration and Cellular Membrane Permeability

This compound (SAF), a mycotoxin produced by fungi such as Aspergillus japonicus, has been shown to exert significant influence on fundamental physiological processes in higher plants, including respiration and cellular membrane integrity. researchgate.net Research indicates that treatment with SAF leads to an increase in the respiration rate of plants. researchgate.net This alteration in respiratory activity is a component of a broader stress response induced by the compound.

The increased permeability of the plasma membrane can be a result of various factors, including the disruption of the lipid bilayer and alterations to membrane proteins. cas.cz The hydrophobic nature of the cell membrane, created by the fatty acid chains of lipids, is what normally restricts the free passage of charged molecules. uvigo.esuvigo.es When this barrier is compromised, as seen with SAF treatment, the selective permeability of the membrane is lost, leading to uncontrolled exchange with the extracellular environment and subsequent cellular dysfunction. researchgate.netuvigo.es

Table 1: Effects of this compound on Plant Physiological Parameters

| Parameter | Effect of this compound Treatment | Reference |

| Respiration Rate | Increased | researchgate.net |

| Cellular Membrane Permeability | Increased | researchgate.net |

| Malondialdehyde (MDA) Content | Increased | researchgate.net |

| Mitochondrial Structure | Amorphous, with integral membrane damage | researchgate.net |

| Chloroplast Structure | Swollen, with membrane damage and disorderly arrangement | researchgate.net |

Alterations in Endogenous Phytohormone Levels (e.g., Abscisic Acid)

In conjunction with its effects on respiration and membrane permeability, this compound also modulates the levels of endogenous phytohormones, notably abscisic acid (ABA). researchgate.net Research has shown that treatment with SAF leads to an increase in the ABA content in plants. researchgate.net Abscisic acid is a crucial plant hormone involved in regulating a wide array of developmental processes and responses to environmental stress. wikipedia.orgfrontiersin.org

Under normal conditions, ABA plays a key role in processes such as seed dormancy, organ size control, and stomatal closure. wikipedia.org Its levels are intricately regulated through biosynthesis, catabolism, and transport to meet the plant's physiological needs. frontiersin.org Importantly, ABA is a central player in the plant's response to various stresses, including drought, salinity, and cold. wikipedia.orgfrontiersin.org An increase in ABA concentration, as observed in response to SAF, is a hallmark of the plant's stress response system. This elevation in ABA can trigger a cascade of downstream signaling events aimed at mitigating the stress. frontiersin.orgnih.gov

The rise in ABA levels following SAF exposure is likely part of an integrated stress response. researchgate.net The damage inflicted by SAF on cellular structures, particularly membranes, can act as a signal that activates ABA biosynthesis. researchgate.netfrontiersin.org The resulting increase in ABA could then contribute to some of the observed physiological changes in the plant, although it is part of a complex interplay of factors initiated by the phytotoxic effects of SAF. researchgate.net

Table 2: Effect of this compound on Abscisic Acid Levels

| Phytohormone | Effect of this compound Treatment | Reference |

| Abscisic Acid (ABA) | Increased | researchgate.net |

Molecular and Cellular Mechanisms of Action of Secalonic Acid F

Modulation of Intracellular Signaling Pathways

Secalonic acid F exerts its influence on cancer cells by interfering with critical signaling cascades that govern cell proliferation, survival, and migration.

Regulation of the PI3K/AKT/β-catenin Signaling Cascade

Research has shown that this compound can suppress the progression of hepatocellular carcinoma by targeting the PI3K/AKT/β-catenin signaling pathway. mdpi.comnih.gov Treatment with SAF leads to the inactivation of this cascade. mdpi.com Specifically, SAF has been found to downregulate the expression of key components of this pathway in hepatocellular carcinoma cells. tandfonline.com The PI3K/AKT pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. By inhibiting this pathway, SAF effectively hinders the proliferation of cancer cells. Furthermore, the downstream effector, β-catenin, which is involved in cell adhesion and gene transcription, is also inhibited, contributing to the anti-tumor effects of SAF. tandfonline.com The inactivation of the PI3K/AKT/β-catenin signaling cascade is a key mechanism by which SAF represses the growth and invasion of liver cancer cells. mdpi.comfrontiersin.org

Downregulation of MARCH1 Expression and its Downstream Effects

A novel target of this compound in hepatocellular carcinoma is the E3 ubiquitin ligase MARCH1. mdpi.com Studies have revealed that SAF treatment significantly decreases the levels of MARCH1. mdpi.comtandfonline.com The downregulation of MARCH1 by SAF is mediated through the inhibition of the PI3K/AKT/β-catenin signaling pathway. mdpi.com Overexpression of MARCH1 has been observed in liver cancer, and its suppression by SAF contributes to the inhibition of tumor development. frontiersin.orgresearchgate.net The reduction in MARCH1 expression has been shown to suppress the migration and invasion of hepatocellular carcinoma cells. researchgate.net Therefore, the targeting of MARCH1 represents a significant aspect of the anti-cancer mechanism of this compound. mdpi.comfrontiersin.org

Interactions with the Akt/mTOR Pathway

In addition to the PI3K/AKT/β-catenin cascade, this compound also interacts with the Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that SAF inhibits VEGF-mediated angiogenesis, the formation of new blood vessels, through the Akt/mTOR pathway in breast cancer. nih.govacs.org The mTOR protein, a key component of this pathway, is involved in two distinct complexes, mTORC1 and mTORC2, both of which can be influenced by Akt. By interfering with this pathway, SAF can effectively disrupt processes essential for tumor growth and progression. While the direct interactions are still being fully elucidated, the inhibition of the Akt/mTOR pathway is a recognized component of SAF's anti-tumor activity.

Induction of Apoptotic Cascades and Pathways

A primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death.

Activation of Caspase-Dependent Apoptosis (e.g., Caspase-3, Caspase-7)

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. mdpi.comresearchgate.net This process is often dependent on the activation of caspases, a family of proteases that execute the apoptotic program. Studies have demonstrated that SAF treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, in hepatocellular carcinoma cells. researchgate.netnih.gov The activation of caspase-3, in particular, has been linked to the cleavage of specific substrates, such as Rho GDP dissociation inhibitor 2 (RhoGDI 2), in HL-60 leukemia cells, further promoting the apoptotic process. researchgate.netnih.gov The induction of caspase-dependent apoptosis is a critical mechanism underlying the cytotoxicity of SAF against cancer cells. mdpi.comresearchgate.net

Involvement of the Mitochondrial-Mediated Apoptosis Pathway

The induction of apoptosis by this compound often proceeds through the intrinsic or mitochondrial-mediated pathway. mdpi.com This pathway is initiated by various intracellular stresses and converges on the mitochondria. Research has shown that SAF can trigger mitochondrial damage and the loss of mitochondrial membrane potential, key events in the initiation of intrinsic apoptosis. nih.govacs.org The activation of caspase-9, an initiator caspase of the mitochondrial pathway, has been observed in response to SAF treatment. nih.gov This subsequently leads to the activation of executioner caspases like caspase-3, culminating in apoptotic cell death. nih.gov The involvement of the mitochondrial-mediated pathway underscores the ability of SAF to induce cell death through intracellular damage signals. mdpi.comresearchgate.net

Regulation of Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2)

This compound has been shown to modulate key proteins involved in the intrinsic apoptotic pathway, particularly the anti-apoptotic members of the Bcl-2 family, Mcl-1 and Bcl-2. These proteins are critical for cell survival, and their inhibition is a key strategy in cancer therapy. mdpi.com

In studies on hepatocellular carcinoma (HCC) cells (HepG2 and Hep3B), treatment with SAF led to the downregulation of both Mcl-1 and Bcl-2. nih.govmdpi.com This effect is part of a larger signaling cascade initiated by SAF. The compound was found to target and downregulate MARCH1 (Membrane Associated Ring-CH-Type Finger 1), an E3 ubiquitin ligase. nih.gov The reduction in MARCH1 levels subsequently inactivates the PI3K/AKT/β-catenin signaling pathway, which in turn leads to the decreased expression of the anti-apoptotic proteins Mcl-1 and Bcl-2. nih.govmdpi.com This suppression of anti-apoptotic defenses sensitizes cancer cells to apoptosis, or programmed cell death. The downregulation of Mcl-1 and Bcl-2 was confirmed in vivo in an HCC nude mouse model, where SAF treatment markedly inhibited tumor growth. nih.gov

| Cell Line | Effect of this compound | Associated Pathway |

| HepG2 | Downregulation of Mcl-1 and Bcl-2 | MARCH1/PI3K/AKT/β-catenin nih.govmdpi.com |

| Hep3B | Downregulation of Mcl-1 and Bcl-2 | MARCH1/PI3K/AKT/β-catenin nih.govmdpi.com |

Cleavage of Rho GDP Dissociation Inhibitor 2 (RhoGDI 2)

A significant mechanism contributing to SAF-induced apoptosis is the cleavage of Rho GDP Dissociation Inhibitor 2 (RhoGDI 2). nih.gov RhoGDI 2 is a regulator of Rho GTPases, which are key players in various cellular processes, including cell signaling and organization. nih.govresearchgate.net

Differential proteomic analysis of human leukemia HL-60 cells treated with SAF revealed a notable decrease in the full-length form of RhoGDI 2 and a corresponding increase in its cleaved product. nih.gov This cleavage is mediated by caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govresearchgate.net Further experiments demonstrated that the cytotoxic effects of SAF and the associated cleavage of RhoGDI 2 could be significantly blocked by a caspase-3 inhibitor (Ac-DEVD-CHO). nih.gov The caspase-3-cleaved fragment of RhoGDI 2 is known to promote the progression of apoptosis. nih.govresearchgate.net Therefore, SAF-induced, caspase-3-dependent cleavage of RhoGDI 2 represents a key event that disrupts vital cell signaling pathways and pushes the cell toward apoptosis. nih.govresearchgate.net

Disruption of Cytoskeletal Architecture and Cellular Structures

Microtubule Network Disassembly and Tubulin Binding

This compound exerts profound effects on the cytoskeleton, specifically by disrupting the microtubule network. mdpi.comnih.gov Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for maintaining cell structure, intracellular transport, and cell division. mdpi.com

In human osteosarcoma U2OS cells genetically engineered to express green fluorescent protein (GFP)-tagged α-tubulin, treatment with SAF resulted in a significant disassembly of the microtubule network. mdpi.comresearchgate.net The organized, cytoplasm-spanning microtubule filaments seen in untreated cells were diminished, showing reduced intensity, particularly at the cell periphery. mdpi.com This microtubule-destabilizing activity contributes significantly to the cytotoxicity of SAF, likely by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis. mdpi.comresearchgate.net Correlation analyses have shown that the activity profile of secalonic acid is highly correlated with microtubule-destabilizing agents like Vinca alkaloids, further supporting its role as a microtubule-binding agent. mdpi.com

| Cell Line | Observed Effect of this compound | Functional Consequence |

| U2OS | Reduced microtubule mass, decreased intensity at cell periphery mdpi.com | Disassembly of tubulin network mdpi.comresearchgate.net |

| NCI-H929 (Multiple Myeloma) | G2/M phase cell cycle arrest mdpi.com | Cytotoxicity through apoptosis and necrosis mdpi.com |

Direct Enzyme and Protein Target Interactions

Inhibition of DNA Topoisomerase I

The secalonic acid family of compounds has been reported to possess inhibitory activity against DNA topoisomerase I. acs.org This nuclear enzyme is crucial for relaxing DNA supercoiling during replication and transcription by creating transient single-strand breaks. nih.gov Its inhibition leads to DNA damage and cell death, making it a valuable target for anticancer drugs. tandfonline.com

While Secalonic Acid D (SAD), a closely related isomer, is a well-characterized DNA topoisomerase I inhibitor, the direct action of SAF on this enzyme is less defined. mdpi.comnih.gov SAD has been shown to inhibit the enzyme by preventing its binding to DNA, a mechanism distinct from topoisomerase poisons like camptothecin. nih.govtandfonline.com However, a cross-resistance analysis using the National Cancer Institute (NCI) tumor cell line panel did not find a significant correlation between the activity of secalonic acid and known DNA topoisomerase I inhibitors. mdpi.com This suggests that while the secalonic acid scaffold has the potential to interact with this enzyme, the inhibition of DNA topoisomerase I may not be the primary mode of action for SAF, or its effects may be cell-type specific.

Inhibition of Protein Kinase C

Protein Kinase C (PKC) represents another target for the secalonic acid family. acs.org PKC isozymes are a group of serine/threonine kinases that play central roles in signal transduction pathways governing cell proliferation and differentiation. oup.com

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound (SAF) has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme recognized as a negative regulator of insulin (B600854) and leptin signaling pathways. funakoshi.co.jpfrontiersin.orgresearchgate.net Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity. funakoshi.co.jpresearchgate.net The inhibitory action of SAF on PTP1B has been quantified with an IC₅₀ value of 9.6 μM. funakoshi.co.jp By inhibiting PTP1B, SAF can potentially enhance insulin sensitivity, as PTP1B is known to dephosphorylate the insulin receptor and its substrates, thereby attenuating the insulin signal. frontiersin.orgresearchgate.net

Induction of Oxidative Stress and Perturbation of Antioxidant Systems

This compound contributes to cellular toxicity through the generation of reactive oxygen species (ROS). acs.orgnih.gov Studies have demonstrated that SAF can induce mitochondrial damage, which is a significant source of intracellular ROS. acs.orgnih.govkisti.re.kr The production of ROS, such as superoxide (B77818) anions and hydroxyl radicals, can lead to widespread cellular damage by oxidizing essential biomolecules like lipids, proteins, and nucleic acids. acs.orgnih.govmdpi.com This ROS-mediated apoptosis has been observed in cancer cells, indicating that the pro-oxidant activity of SAF is a key component of its cytotoxic mechanism. acs.orgnih.gov

In plants, this compound has been shown to disrupt the balance of antioxidant enzyme systems. researchgate.net Research indicates that SAF significantly reduces the activities of both superoxide dismutase (SOD) and peroxidase (POD) at a concentration of 0.3 mM. researchgate.netresearchgate.net SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while POD is involved in the detoxification of hydrogen peroxide. frontiersin.orgcsic.es By diminishing the activities of these key antioxidant enzymes, SAF weakens the plant's ability to scavenge harmful ROS, leading to increased oxidative stress. researchgate.net

A direct consequence of the increased oxidative stress induced by this compound is the peroxidation of lipids within cellular membranes. researchgate.net This is evidenced by the enhanced accumulation of malondialdehyde (MDA), a well-established biomarker of lipid peroxidation. researchgate.netmdpi.comwikipedia.org The increase in MDA content signifies damage to membrane integrity, which can disrupt cellular processes and lead to cell death. researchgate.netscielo.br Studies have reported a significant increase in MDA levels in various plant species upon treatment with SAF. researchgate.net

Table 1: Effect of this compound on Malondialdehyde (MDA) Content in Various Plant Species

| Plant Species | Concentration of this compound | Observation | Reference |

| Sorghum (Sorghum vulgare Pers.) | 0.3 mM | Enhanced MDA content | researchgate.net |

| Hairy Beggarticks (Bidens pilosa L.) | 0.3 mM | Enhanced MDA content | researchgate.net |

| Barnyardgrass (Echinochloa crus-galli (L.) Beauv.) | 0.3 mM | Enhanced MDA content | researchgate.net |

| Rice (Oryza sativa L.) | Not Specified | Very high increase in lipid peroxidation | researchgate.net |

The cellular damage instigated by this compound extends to the ultrastructural level of vital organelles. researchgate.net Transmission electron microscopy has revealed that SAF treatment causes significant damage to chloroplasts, mitochondria, and nuclei in plant cells. researchgate.net Observed abnormalities include amorphous mitochondria with disintegrated membranes and swollen chloroplasts that are also lacking intact membranes and are arranged in a disorderly fashion. researchgate.net Furthermore, the stratified structure of chloroplasts and the membranes of both chloroplasts and nuclei are damaged. researchgate.netresearchgate.net This organellar damage is a direct result of the weakened protective capacity against membrane lipid peroxidation and disrupts critical cellular functions like photosynthesis and respiration. researchgate.net

Inhibition of Nucleic Acid and Protein Synthesis in Microorganisms

This compound has demonstrated antimicrobial properties by interfering with fundamental cellular processes in microorganisms. oup.comresearchgate.net Research has shown that SAF can reduce both DNA and RNA synthesis in Staphylococcus aureus. oup.comresearchgate.net This inhibition of nucleic acid synthesis is a key part of its bactericidal mechanism. oup.com While detailed studies on its effect on protein synthesis in a wide range of microorganisms are ongoing, the disruption of nucleic acid synthesis points to a significant impact on the central dogma of molecular biology, thereby inhibiting microbial growth and survival. oup.comresearchgate.net

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity | IC₅₀ / MIC | Reference |

| Staphylococcus aureus | Antimicrobial, Inhibition of DNA and RNA synthesis | IC₅₀: 7.6 µg/mL; MIC: 12.5 µg/mL | oup.com |

| Bacillus megaterium | Antimicrobial agent | Not Specified | funakoshi.co.jp |

| Aspergillus fumigatus VKM F-37 | Antifungal | MIC: 16 µg/mL | mdpi.com |

| Aspergillus niger ATCC 16404 | Antifungal | MIC: 4 µg/mL | mdpi.com |

| Pectobacterium carotovorum VKM-B1247 | Antimicrobial | MIC: 16 µg/mL | mdpi.com |

| Multidrug-resistant Staphylococcus aureus | Antimicrobial | MIC: 4 µg/mL | mdpi.com |

Reduction of DNA Synthesis

This compound has been shown to impede the synthesis of DNA, a critical process for cellular proliferation. oup.comresearchgate.net This inhibitory action is a key component of its cytotoxic effects against various cell types. mdpi.com Studies on the broader family of secalonic acids suggest that one potential mechanism for this activity is the inhibition of DNA topoisomerase I. acs.orgnih.gov DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, and their inhibition can lead to stalled replication forks and ultimately, cell death.

Further evidence for the disruption of DNA synthesis comes from cell cycle analysis. In studies involving human multiple myeloma cell lines, this compound was found to induce cell cycle arrest in the S and G2/M phases. mdpi.com The S phase is the period of active DNA synthesis, and an arrest at this stage directly indicates an interference with the replication process. This disruption of the DNA damage response (DDR) and replicative-stress-related responses underscores its mechanism of action. mdpi.com

Potential Interaction with Respiratory Chain Enzymes (e.g., Succinate (B1194679) Dehydrogenase) and ATP Synthesis

This compound significantly impacts cellular energy metabolism by targeting key components of the mitochondrial respiratory chain. oup.com It severely affects the activity of respiratory chain dehydrogenases, with a specific interaction identified with succinate dehydrogenase (SDH). oup.com SDH, also known as mitochondrial complex II, is a unique enzyme that participates in both the citric acid cycle and the electron transport chain, oxidizing succinate to fumarate (B1241708) and transferring electrons to ubiquinone. wikipedia.orgwjgnet.com

In-silico molecular docking studies have confirmed a direct interaction between this compound and succinate dehydrogenase. oup.com This inhibition disrupts the electron transport chain, which is crucial for generating the proton gradient that drives ATP synthesis. oup.com Research on the related compound, secalonic acid D, has also shown it acts as an uncoupler of mitochondrial oxidative phosphorylation, further supporting the family's impact on cellular respiration. unila.ac.id

The inhibition of SDH activity by this compound is concentration-dependent. Studies have quantified this effect, showing a significant reduction in enzyme function at both minimum inhibitory (MIC) and sub-inhibitory concentrations. oup.com

Table 1: Inhibitory Effect of this compound (SF1) on Respiratory Chain Dehydrogenase Activity

| Concentration | % Reduction in Activity |

|---|---|

| MIC | 89.5% |

| Sub-MIC (0.5 x MIC) | 75.8% |

Data sourced from a study on Staphylococcus aureus. oup.com

By disrupting the function of enzymes like succinate dehydrogenase, this compound impairs oxidative phosphorylation. oup.com This leads to a depletion in the cell's supply of adenosine (B11128) triphosphate (ATP), the primary energy currency. oup.com The reduced availability of ATP limits essential cellular functions, including ATP-dependent protein synthesis, ultimately compromising cell stability and viability. oup.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Secalonic acid D |

| Adenosine triphosphate (ATP) |

| Succinate |

| Fumarate |

Advanced Analytical and Structural Elucidation Techniques for Secalonic Acid F Research

Spectroscopic Methods for Structure Determination and Absolute Configuration

Spectroscopic techniques form the cornerstone of the structural analysis of Secalonic acid F, providing detailed insights into its molecular framework and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the planar structure of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons present in the molecule. For instance, studies on this compound and its derivatives reveal characteristic signals for methine groups, oxygen-bearing methines, and hydroxyl protons in the ¹H NMR spectrum. researchgate.net The ¹³C NMR spectrum confirms the presence of ester and ketone carbonyls, as well as sp² and sp³ hybridized carbons, consistent with its tetrahydroxanthone skeleton. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure. COSY spectra establish proton-proton couplings, helping to identify spin systems within the molecule. nih.govclockss.org HMBC is particularly vital as it reveals long-range correlations between protons and carbons (typically 2-3 bonds), which allows for the connection of different structural fragments and determination of the linkage between the two monomeric units. nih.govclockss.orgnih.gov For example, HMBC correlations have been used to confirm the connectivity within the dimeric structure of secalonic acids. nih.gov The collective data from these NMR experiments allow for the unambiguous assignment of the planar structure of this compound. nih.govresearchgate.net

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) | Key HMBC Correlations |

|---|---|---|---|

| 5 | - | 4.38 | C-7, C-8a, C-10 |

| 6 | 31.3 | 2.04–1.99 | - |

| 7 | 39.7 | 3.17 | C-6, C-8, C-11 |

| 8 | 198.7 | - | - |

| 8a | 72.5 | - | - |

| 10 | 86.2 | - | - |

| 11 | 18.01 | - | - |

Note: Data extracted from a study on a this compound derivative and is illustrative of the types of data obtained. nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. Techniques like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provide highly accurate mass measurements of the molecular ion. researchgate.netclockss.org This precision allows for the calculation of the molecular formula with a high degree of confidence. For instance, the molecular formula of secalonic acid derivatives has been established as C₃₂H₃₀O₁₄ by observing the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺ in the HR-ESIMS spectrum and comparing the experimental mass-to-charge ratio (m/z) with the calculated value. researchgate.netclockss.org This information is complementary to NMR data and corroborates the proposed structure. nih.govnih.gov

While NMR and MS establish the connectivity of atoms, Circular Dichroism (CD) spectroscopy is pivotal for determining the absolute configuration of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is inherent to chiral molecules. The resulting CD spectrum is highly sensitive to the stereochemistry of the compound. mdpi.com

For complex molecules like secalonic acids, the experimental CD spectrum is often compared with theoretical spectra calculated using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TDDFT). exlibrisgroup.com By comparing the experimental and calculated spectra, the absolute configuration of the stereocenters can be confidently assigned. nih.govresearchgate.net This combined experimental and computational approach has been successfully used to determine the absolute configuration of this compound and its newly discovered derivatives. acs.orgacs.org The relationship between enantiomers, such as Secalonic acid A and D, and Secalonic acid G and F, is also confirmed by their mirror-image CD spectra. google.com

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatographic methods are indispensable for both the purification of this compound from complex fungal extracts and its precise quantification in biological samples.

For the quantitative analysis of this compound in biological fluids, such as plasma, a highly sensitive and selective method is required. nih.gov Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose. researchgate.netresearchgate.net This technique combines the superior separation efficiency of UPLC, which uses columns with sub-2-μm particles, with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

A validated UPLC-MS/MS method for determining this compound in rat plasma has been developed. nih.gov The method typically involves a liquid-liquid extraction step to isolate the analyte from the plasma matrix, followed by chromatographic separation on a C18 column. nih.govresearchgate.net Detection is performed using a triple-quadrupole mass spectrometer operating in the multiple-reaction monitoring (MRM) mode. In MRM, a specific precursor ion of this compound (e.g., m/z 639.3) is selected and fragmented, and a specific product ion (e.g., m/z 415.4) is monitored for quantification. nih.govresearchgate.net This highly specific detection minimizes interference from matrix components. biopharmaservices.com The method is validated for linearity, accuracy, precision, and stability, ensuring reliable data for pharmacokinetic studies. nih.gov

| Parameter | Condition/Value |

|---|---|

| Chromatography System | UPLC |

| Column | Agilent SB-C18 |

| Mobile Phase | Methanol and 0.5% formic acid in water (80:20, v/v) |

| Detection | Triple-quadrupole mass spectrometer with ESI |

| Ionization Mode | Multiple-Reaction Monitoring (MRM) |

| MRM Transition (SAF) | m/z 639.3 → 415.4 |

| Linear Range in Plasma | 2–500 ng/mL |

Source: Data compiled from a validated bioanalytical method for this compound. nih.govresearchgate.net

Advanced Cell-Based and Biochemical Assays for Functional Characterization

Understanding the biological activity of this compound requires a variety of advanced cell-based and biochemical assays. jmb.or.kr These assays are used to investigate its effects on cellular processes like proliferation, cell death, and cell migration.

Functional characterization of this compound has revealed significant cytotoxic and anti-proliferative activities against various cancer cell lines, including leukemia, multiple myeloma, and hepatocellular carcinoma. researchgate.netmdpi.com Common assays used to determine cytotoxicity include the resazurin (B115843) assay and the Sulforhodamine B (SRB) assay. acs.orgmdpi.com

To delve deeper into the mechanism of action, flow cytometry-based assays are frequently employed. For example, cell cycle analysis using propidium (B1200493) iodide staining has shown that this compound can induce cell cycle arrest at the S and G2/M phases in cancer cells. mdpi.comresearchgate.net Apoptosis, or programmed cell death, is another key mechanism. It can be assessed using Annexin V-FITC/PI dual staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. acs.orgresearchgate.net Studies have demonstrated that this compound induces apoptosis through a mitochondria-dependent pathway, involving mitochondrial damage and the production of reactive oxygen species (ROS). nih.govacs.org

Other biochemical and cell-based assays used to characterize this compound's function include:

Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells and has shown that this compound can inhibit the ability of cancer cells to form colonies. acs.orgaacrjournals.org

Microtubule Disruption Assay: By using cell lines expressing fluorescently-tagged tubulin (e.g., U2OS-α-tubulin-GFP), researchers have observed that this compound can disrupt the microtubule network, which is critical for cell division and structure. mdpi.com

Western Blotting: This technique is used to measure the expression levels of specific proteins involved in cell signaling pathways. It has been used to show that this compound can modulate pathways like the PI3K/AKT/β-catenin signaling pathway and increase the expression of apoptosis-related proteins like cleaved caspase and PARP. nih.govacs.org

Cell Migration and Invasion Assays: These assays, often performed using Transwell chambers, are used to evaluate the effect of the compound on cancer cell metastasis. researchgate.net

Together, these advanced assays provide a comprehensive picture of the biological functions of this compound and its potential as a therapeutic agent. jmb.or.kr

Cell Viability and Proliferation Assays (e.g., Resazurin Assay, CCK-8 Assay)

Cell viability and proliferation assays are fundamental in the initial screening and characterization of the cytotoxic potential of this compound. These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.

The Resazurin assay , also known as the Alamar Blue assay, utilizes a blue, non-fluorescent, and cell-permeable dye. mdpi.com In viable, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent resorufin (B1680543). mdpi.com The intensity of this fluorescence is proportional to the number of living cells, providing a quantitative measure of cell viability. mdpi.com This assay is noted for its sensitivity and non-toxic nature at low concentrations, allowing for time-lapse studies. mdpi.com

The Cell Counting Kit-8 (CCK-8) assay is another robust method used to assess the effects of SAF. researchgate.net This assay employs a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in living cells to produce a water-soluble, orange-colored formazan (B1609692) dye. abcam.comigem.org The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance. igem.org

Research on the human leukemia cell line HL60 demonstrated that SAF inhibited cell proliferation in a time- and dose-dependent manner, as determined by the CCK-8 assay. researchgate.net This indicates that SAF possesses potent cytotoxic activity against these cells. researchgate.net

Table 1: Cell Viability and Proliferation Assays in this compound Research

| Assay | Principle | Application in SAF Research | Findings | Citations |

| CCK-8 Assay | Reduction of water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan product. | Evaluated the cytotoxic activity of SAF on HL60 cells. | SAF displayed dose- and time-dependent inhibition of HL60 cell proliferation. | researchgate.net |

| Resazurin Assay | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells. | Mentioned as a key technique for assessing cell viability and cytotoxicity. | SAF exhibited cytotoxic activity. | mdpi.comresearchgate.net |

Flow Cytometry for Cell Cycle Distribution and Apoptosis Quantification

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In this compound research, it is instrumental in quantifying the compound's effects on the cell cycle and apoptosis (programmed cell death).

For cell cycle analysis, cells are typically stained with a fluorescent dye, such as propidium iodide (PI), which binds to DNA. nih.gov The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). nih.gov Studies have shown that SAF can induce cell cycle arrest. In NCI-H929 multiple myeloma cells, SAF treatment led to cell cycle arrest in the S and G2/M phases. mdpi.com Conversely, in MDA-MB-231 triple-negative breast cancer cells, a derivative of secalonic acid caused G1 phase arrest in a dose-dependent manner. acs.orgnih.gov

To quantify apoptosis, flow cytometry is often used with Annexin V and PI co-staining. researchgate.net Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. researchgate.net This dual-staining method allows for the differentiation between viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells. researchgate.net Research has demonstrated that SAF induces apoptosis in various cell lines, including HL60 and NCI-H929 cells, as confirmed by Annexin V/PI staining and flow cytometry analysis. researchgate.netmdpi.com

Table 2: Summary of Flow Cytometry Findings for this compound

| Cell Line | Effect on Cell Cycle | Apoptosis Induction | Citations |

| MDA-MB-231 | G1 phase arrest | Induced mitochondrial damage and reactive oxygen species-mediated apoptosis. | acs.orgresearchgate.net |

| HL60 | Not specified | Induced dose- and time-dependent apoptosis. | researchgate.net |

| NCI-H929 | S and G2/M phase arrest | Induced both apoptosis and necrosis. | mdpi.com |

Proteomic Profiling (e.g., Two-Dimensional Gel Electrophoresis, MALDI-TOF MS, Western Blotting)

Proteomic profiling techniques are employed to investigate changes in the protein expression of cells in response to this compound treatment, providing crucial clues about its molecular targets and mechanisms of action.

Two-dimensional gel electrophoresis (2-DE) is a high-resolution technique used to separate complex protein mixtures. mdpi.comresearchgate.net Proteins are separated in the first dimension based on their isoelectric point (pI) and in the second dimension by their molecular weight. mdpi.com By comparing the 2-DE maps of control and SAF-treated cells, differentially expressed protein spots can be identified. researchgate.net

In a study on HL60 cells treated with SAF, 2-DE analysis revealed 10 differentially expressed protein spots, with five being upregulated and five downregulated. researchgate.net

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is then used to identify the proteins from the spots of interest excised from the 2-DE gel. mdpi.comnih.gov The protein is digested into smaller peptides, and the resulting peptide mass fingerprint is used to identify the protein by searching protein databases. nih.gov In the aforementioned HL60 study, MALDI-TOF MS analysis identified three of the differentially expressed spots as Rho GDP dissociation inhibitor 2 (RhoGDI 2). researchgate.net

Western blotting is a technique used to detect specific proteins in a sample and to confirm the findings from 2-DE and MALDI-TOF MS. researchgate.net It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. In the study on HL60 cells, Western blotting confirmed a decrease in the abundance of full-length RhoGDI 2 and a corresponding increase in its caspase 3-cleaved product, suggesting that SAF's cytotoxic mechanism involves the caspase 3-induced cleavage of RhoGDI 2. researchgate.net

In vitro Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell Assays)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays are used to evaluate the effect of this compound on these processes. frontiersin.org

The wound healing assay , or scratch assay, is a straightforward method to study collective cell migration. frontiersin.org A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound over time is monitored, often by microscopy. researchgate.net Research on hepatocellular carcinoma (HCC) cell lines (HepG2 and Hep3B) showed that SAF treatment significantly inhibited the wound healing ability of these cells compared to untreated controls. researchgate.net

The Transwell assay is used to assess both cell migration and invasion. frontiersin.orgcorning.com The assay uses a chamber with a porous membrane insert. For migration assays, cells are placed in the upper chamber and are induced to migrate through the pores to the lower chamber, typically in response to a chemoattractant. corning.com For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which the cells must degrade and penetrate to move to the lower chamber. frontiersin.orgcorning.com Studies have demonstrated that SAF effectively suppresses both the migration and invasion of HepG2 and Hep3B cells in Transwell assays. researchgate.netmdpi.com Similarly, a derivative of secalonic acid was found to restrict the migration of MDA-MB-231 breast cancer cells. acs.orgresearchgate.net

Table 3: In Vitro Migration and Invasion Assay Results for this compound

| Cell Line | Assay | Effect of SAF | Citations |

| HepG2 & Hep3B | Wound Healing Assay | Suppressed cell migration and wound closure. | researchgate.net |

| HepG2 & Hep3B | Transwell Migration Assay | Inhibited cell migration through the porous membrane. | researchgate.net |

| HepG2 & Hep3B | Transwell Invasion Assay | Inhibited cell invasion through the Matrigel-coated membrane. | researchgate.net |

| MDA-MB-231 | Not specified | Restricted cell migration. | acs.orgresearchgate.net |

Clonogenic Assays for Long-Term Proliferation

The clonogenic assay, or colony formation assay, is an in vitro method used to determine the long-term proliferative capacity of single cells and their ability to form a colony. abcam.comtudublin.ie A colony is defined as a cluster of at least 50 cells, which indicates that the founding cell has undergone sustained division. abcam.com This assay is considered a gold standard for assessing the effects of cytotoxic agents on cell reproductive integrity, as it distinguishes between cells that merely survive treatment and those that retain the ability to proliferate. abcam.com

In the context of this compound research, this assay provides critical insights into the compound's long-term antiproliferative effects. A study involving MDA-MB-231 triple-negative breast cancer cells utilized a clonogenic assay to evaluate the impact of a secalonic acid derivative. acs.orgnih.gov Cells were treated with different concentrations of the compound and allowed to grow for 14 days. The results showed that the compound significantly reduced the number and size of colonies in a concentration-dependent manner, thereby restricting the long-term proliferative capability of the cancer cells. acs.orgnih.govresearchgate.net

Imaging Techniques for Visualizing Cellular and Tissue Effects

Advanced imaging techniques are essential for visualizing the morphological and ultrastructural changes induced by this compound in cells and tissues.

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Ultrastructural Analysis